molecular formula C19H25BrN2O3 B1379298 Tert-butyl 4-(3-bromophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate CAS No. 1375303-50-6

Tert-butyl 4-(3-bromophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate

Cat. No.: B1379298
CAS No.: 1375303-50-6
M. Wt: 409.3 g/mol
InChI Key: TXGFJCDDEKEAMJ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-bromophenyl)-3-oxo-2,8-diazaspiro[45]decane-8-carboxylate is a complex organic compound with significant potential in various fields of scientific research This compound features a spirocyclic structure, which is known for its stability and unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3-bromophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate typically involves multiple steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diamine and a diketone. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This step may require the use of a palladium catalyst and a suitable ligand to facilitate the coupling reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol. This reaction is typically catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Palladium-catalyzed cross-coupling reactions using ligands like triphenylphosphine.

Major Products

    Oxidation: Formation of bromophenyl ketones or carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 4-(3-bromophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the effects of spirocyclic structures on biological systems. Its stability and reactivity make it a useful probe in biochemical assays and drug development studies.

Medicine

In medicine, the compound’s potential as a pharmacophore is explored. Its spirocyclic structure is often associated with enhanced binding affinity and selectivity towards biological targets, making it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and resins. Its unique chemical properties can impart desirable characteristics to the final products, such as increased durability and resistance to degradation.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-bromophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the spirocyclic core can enhance the compound’s stability and binding affinity. The tert-butyl ester group can influence the compound’s solubility and membrane permeability, affecting its overall bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate: Similar spirocyclic structure but lacks the bromophenyl group.

    Tert-butyl 4-(4-bromophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate: Similar structure with a different position of the bromine atom on the phenyl ring.

    Tert-butyl 4-(3-chlorophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate: Similar structure with a chlorine atom instead of bromine.

Uniqueness

The presence of the bromophenyl group at the 3-position of the phenyl ring in tert-butyl 4-(3-bromophenyl)-3-oxo-2,8-diazaspiro[45]decane-8-carboxylate imparts unique reactivity and binding properties compared to its analogs

By understanding the detailed synthesis, reactions, applications, and mechanisms of action of tert-butyl 4-(3-bromophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate, researchers can better harness its potential in scientific and industrial endeavors.

Properties

IUPAC Name

tert-butyl 4-(3-bromophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25BrN2O3/c1-18(2,3)25-17(24)22-9-7-19(8-10-22)12-21-16(23)15(19)13-5-4-6-14(20)11-13/h4-6,11,15H,7-10,12H2,1-3H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXGFJCDDEKEAMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CNC(=O)C2C3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 4-(3-bromophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
Reactant of Route 2
Tert-butyl 4-(3-bromophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
Reactant of Route 3
Tert-butyl 4-(3-bromophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
Reactant of Route 4
Tert-butyl 4-(3-bromophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
Reactant of Route 5
Tert-butyl 4-(3-bromophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
Reactant of Route 6
Tert-butyl 4-(3-bromophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate

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